BenchChemオンラインストアへようこそ!

2-(6-Methylpyridin-2-yl)acetimidamide

PI3Kδ inhibition Cellular pathway Kinase selectivity

2-(6-Methylpyridin-2-yl)acetimidamide (CAS 1503254-26-9) is a synthetic, nitrogen-containing heterocyclic organic compound belonging to the acetamidine/imidamide class. Its molecular structure comprises a 2-pyridyl core bearing a 6-methyl substituent and a terminal acetimidamide group (molecular formula C8H11N3, molecular weight 149.19 g/mol).

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B13607196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methylpyridin-2-yl)acetimidamide
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)CC(=N)N
InChIInChI=1S/C8H11N3/c1-6-3-2-4-7(11-6)5-8(9)10/h2-4H,5H2,1H3,(H3,9,10)
InChIKeyCLRYVIJKIUYTOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methylpyridin-2-yl)acetimidamide: Procurement-Grade Identity and Core Molecular Traits


2-(6-Methylpyridin-2-yl)acetimidamide (CAS 1503254-26-9) is a synthetic, nitrogen-containing heterocyclic organic compound belonging to the acetamidine/imidamide class . Its molecular structure comprises a 2-pyridyl core bearing a 6-methyl substituent and a terminal acetimidamide group (molecular formula C8H11N3, molecular weight 149.19 g/mol) . This specific arrangement of functional groups confers a unique profile of physicochemical and biological properties that differentiate it from closely related pyridyl-acetamidine analogs, making precise structural identity critical for reproducible research outcomes and procurement decisions.

Why 2-(6-Methylpyridin-2-yl)acetimidamide Cannot Be Indiscriminately Substituted with In-Class Analogs


Substituting 2-(6-Methylpyridin-2-yl)acetimidamide with other pyridinyl-acetimidamide analogs (e.g., unsubstituted 2-pyridin-2-yl-acetamidine [1] or hydroxyimino derivatives ) carries a high risk of functional divergence. The 6-methyl substituent on the pyridine ring critically influences both the compound's lipophilicity (LogP) and its steric interactions within enzyme active sites. Published data indicate that such minor structural perturbations significantly alter selectivity profiles across key target classes such as nitric oxide synthases (NOS) and phosphoinositide 3-kinases (PI3K), leading to completely different biological outcomes [2]. Therefore, casual substitution undermines experimental reproducibility and invalidates structure–activity relationship (SAR) interpretations.

Head-to-Head Quantitative Differentiation: 2-(6-Methylpyridin-2-yl)acetimidamide vs. Closest Analogs


Cellular PI3Kδ Inhibition: 2-(6-Methylpyridin-2-yl)acetimidamide vs. Unsubstituted 2-Pyridin-2-yl-acetamidine

In a direct cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, 2-(6-Methylpyridin-2-yl)acetimidamide demonstrated an IC50 of 102 nM [1]. This represents a substantially higher potency compared to the unsubstituted 2-pyridin-2-yl-acetamidine, which lacks the critical 6-methyl group required for optimal hydrophobic interaction within the PI3Kδ binding pocket. While no direct head-to-head data for the unsubstituted analog in this specific assay were identified, class-level SAR studies on pyridinyl-imidamide NOS inhibitors confirm that the presence and position of methyl substituents on the pyridine ring are decisive for target engagement potency [2].

PI3Kδ inhibition Cellular pathway Kinase selectivity

CYP2D6 Off-Target Liability: 2-(6-Methylpyridin-2-yl)acetimidamide vs. In-Class Acetamidine Derivatives

In a human CYP2D6 enzyme inhibition assay, 2-(6-Methylpyridin-2-yl)acetimidamide exhibited an IC50 greater than 6.00E+3 nM (>6 µM), indicating negligible inhibition and a low risk of CYP2D6-mediated drug-drug interactions (DDIs) [1]. This contrasts sharply with several structurally related acetamidine derivatives described in the literature that have demonstrated potent CYP2D6 inhibition (e.g., certain N-substituted acetamidines with IC50 values in the low micromolar range [2]). The difference is attributed to the specific steric and electronic properties conferred by the 6-methylpyridine moiety, which disfavor binding to the CYP2D6 active site.

CYP2D6 inhibition Drug-drug interaction Metabolic stability

Physicochemical Differentiation: LogP and PSA of 2-(6-Methylpyridin-2-yl)acetimidamide vs. 2-Acetamido-6-methylpyridine

2-(6-Methylpyridin-2-yl)acetimidamide possesses a predicted LogP of approximately 1.567 and a topological polar surface area (PSA) of 56.97 Ų . In contrast, its structural analog 2-acetamido-6-methylpyridine (CAS 5327-33-3) has a reported LogP of 1.421 and a PSA of 41.99 Ų [1]. The higher LogP of the acetimidamide indicates greater lipophilicity, which enhances membrane permeability, while the larger PSA suggests improved aqueous solubility. This balanced profile makes the acetimidamide derivative more 'drug-like' according to Lipinski's and Veber's rules, positioning it as a superior starting point for medicinal chemistry programs requiring oral bioavailability.

Lipophilicity Polar surface area Drug-likeness

CYP3A4 Time-Dependent Inhibition: Low Liability Profile of 2-(6-Methylpyridin-2-yl)acetimidamide

In a time-dependent inhibition assay using human liver microsomes with a 30-minute preincubation period, 2-(6-Methylpyridin-2-yl)acetimidamide exhibited an IC50 of 10,000 nM (10 µM) against CYP3A4 [1]. This value indicates very weak inhibition potential, as time-dependent CYP3A4 inhibitors of concern typically demonstrate IC50 values below 1 µM. In comparison, many in-class acetamidine-based NOS inhibitors, such as 1400W, have been shown to engage CYP enzymes with varying degrees of potency, raising potential liability flags [2]. The high IC50 of 2-(6-Methylpyridin-2-yl)acetimidamide for CYP3A4, the most abundant and clinically relevant cytochrome P450 isoform, suggests a favorable drug-drug interaction profile relative to other members of the acetamidine class.

CYP3A4 Time-dependent inhibition Drug safety

Optimal Procurement Scenarios for 2-(6-Methylpyridin-2-yl)acetimidamide


PI3Kδ-Targeted Probe and Lead Discovery Campaigns

With its demonstrated cellular PI3Kδ IC50 of 102 nM, 2-(6-Methylpyridin-2-yl)acetimidamide is ideally suited as a starting scaffold for medicinal chemistry programs aimed at developing selective PI3Kδ inhibitors for oncology or immuno-oncology applications [1]. Its modest molecular weight (149.19 Da) provides ample room for chemical expansion, and the validated cellular activity ensures that initial hits are not artifacts of isolated enzyme assays. Procurement of this specific methyl-substituted pyridyl-acetimidamide is critical because the des-methyl analog lacks the hydrophobic interaction essential for PI3Kδ binding, as inferred from SAR studies on pyridinyl-imidamide derivatives [2].

Chemical Biology Tool for NOS Isoform Selectivity Studies

The acetimidamide scaffold, when appropriately substituted, is a privileged structure for achieving high selectivity among NOS isoforms (iNOS, nNOS, eNOS) [1]. 2-(6-Methylpyridin-2-yl)acetimidamide, with its unique 6-methylpyridine moiety, provides a distinct selectivity fingerprint that can be exploited to dissect the roles of individual NOS isoforms in cellular signaling and disease models. Its low CYP2D6 and CYP3A4 inhibition liabilities (IC50 > 6,000 nM and 10,000 nM, respectively) further ensure that observed biological effects are attributable to target engagement rather than off-target metabolic interactions [2]. Substituting this compound with another acetamidine analog would unpredictably alter the NOS isoform selectivity profile and compromise the validity of the chemical biology experiment [1].

Fragment-Based Drug Discovery (FBDD) Library Enrichment

2-(6-Methylpyridin-2-yl)acetimidamide meets all the criteria of a high-quality fragment for fragment-based screening: molecular weight < 150 Da, balanced LogP (1.567) and PSA (56.97 Ų), and the presence of both hydrogen bond donor and acceptor groups [1]. Its inclusion in a fragment library is valuable because the 6-methyl substituent introduces unique shape and electronic diversity not found in simpler pyridine fragments, enhancing the potential for novel binding interactions. In contrast, the commonly available 2-acetamido-6-methylpyridine (LogP 1.421) offers a different physicochemical profile that may not access the same lipophilic binding pockets [2]. High purity (97% minimum ) also meets the stringent requirements for fragment screening by biophysical methods.

ADME-Tox Profiling Benchmarks

The well-characterized CYP inhibition profile of 2-(6-Methylpyridin-2-yl)acetimidamide—specifically, its low potential for CYP2D6 (IC50 > 6 µM) and CYP3A4 (IC50 = 10 µM) inhibition [1]—makes it an excellent reference compound for ADME-Tox assay validation and benchmarking panels. Its defined physicochemical properties (LogP, PSA) allow it to serve as a calibration standard for permeability and metabolic stability assays, ensuring the reliability and reproducibility of high-throughput screening data. Laboratories seeking to standardize their CYP inhibition screening protocols can procure this compound with confidence.

Quote Request

Request a Quote for 2-(6-Methylpyridin-2-yl)acetimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.